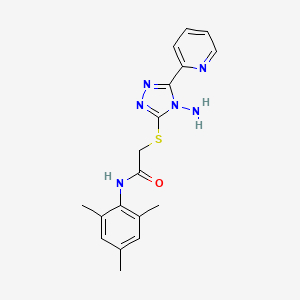![molecular formula C15H12Cl2N4S B12131986 5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131986.png)
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-クロロフェニル)-3-[(2-クロロフェニル)メチルチオ]-1,2,4-トリアゾール-4-アミンは、トリアゾール誘導体のクラスに属する化学化合物です。トリアゾールは、3つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、トリアゾール環に結合したクロロフェニル基とクロロフェニルメチルチオ基の存在によって特徴付けられ、さまざまな科学分野においてユニークで潜在的に有用な分子となっています。
準備方法
合成経路および反応条件
5-(4-クロロフェニル)-3-[(2-クロロフェニル)メチルチオ]-1,2,4-トリアゾール-4-アミンの合成には、一般的に以下の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を反応させて環化反応を行い、続いて適切なアルキル化剤を添加することで合成することができます。
クロロフェニル基の導入: クロロフェニル基は、クロロベンゼン誘導体を用いた求核置換反応によって導入することができます。
クロロフェニルメチルチオ基の結合: この手順では、トリアゾール中間体を、適切な条件下(例えば、塩基とジメチルホルムアミド(DMF)などの溶媒の存在下)でクロロフェニルメチルチオ試薬と反応させます。
工業的生産方法
この化合物の工業的生産には、より高い収率と純度を実現するために、上記の合成経路を最適化することが含まれる場合があります。これには、高度な触媒の使用、反応条件の改善、効率的な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
5-(4-クロロフェニル)-3-[(2-クロロフェニル)メチルチオ]-1,2,4-トリアゾール-4-アミンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することで、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、官能基を変性させることができます。
一般的な試薬および条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノール。
置換: 水酸化ナトリウム、ジメチルホルムアミド(DMF)、さまざまな求核試薬。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたトリアゾール誘導体。
置換: さまざまな官能基を持つ置換されたトリアゾール誘導体。
科学研究での応用
5-(4-クロロフェニル)-3-[(2-クロロフェニル)メチルチオ]-1,2,4-トリアゾール-4-アミンは、いくつかの科学研究での応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用、抗真菌作用、抗癌作用などの潜在的な生物活性を調査されています。
医学: 特に特定の病気の標的となる新薬の開発において、潜在的な治療的用途について探求されています。
工業: 特殊化学品の生産に使用され、農薬や医薬品の合成における中間体として使用されます。
科学的研究の応用
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
5-(4-クロロフェニル)-3-[(2-クロロフェニル)メチルチオ]-1,2,4-トリアゾール-4-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を阻害したり、機能を調節したりすることができます。これにより、微生物の増殖の阻害や癌細胞のアポトーシスの誘導など、さまざまな生物学的効果が生じることがあります。関与する正確な分子標的と経路は、特定の用途と研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
5-(4-クロロフェニル)-2-フロン酸: 構造的特徴と用途が異なる、別のクロロフェニル含有化合物。
4-クロロフェニル 2-デシロキシ-5-ニトロベンジルエーテル: クロロフェニル基と異なる官能基を持ち、異なる研究分野で使用されている化合物。
独自性
5-(4-クロロフェニル)-3-[(2-クロロフェニル)メチルチオ]-1,2,4-トリアゾール-4-アミンは、官能基の特定の組み合わせとそのトリアゾールコアのためにユニークです。このユニークな構造は、さまざまな研究および工業的用途にとって貴重な、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-2-furoic acid: Another chlorophenyl-containing compound with different structural features and applications.
4-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether: A compound with a chlorophenyl group and different functional groups, used in different research contexts.
Uniqueness
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and its triazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H12Cl2N4S |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(21(14)18)22-9-11-3-1-2-4-13(11)17/h1-8H,9,18H2 |
InChIキー |
NZWGWJZRRKMENP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12131903.png)
![4-methyl-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131907.png)
![(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12131919.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydr opyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12131925.png)

![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131943.png)
![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12131945.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12131948.png)
![2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12131951.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131953.png)
![(5Z)-3-(2-methoxyethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131963.png)

